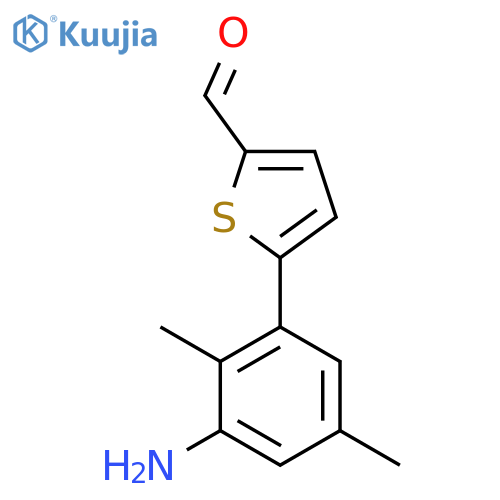

Cas no 2138076-47-6 (5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde

- EN300-1142025

- 2138076-47-6

-

- インチ: 1S/C13H13NOS/c1-8-5-11(9(2)12(14)6-8)13-4-3-10(7-15)16-13/h3-7H,14H2,1-2H3

- InChIKey: SECOBJRCWBRXTG-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC=C1C1C=C(C)C=C(C=1C)N

計算された属性

- せいみつぶんしりょう: 231.07178521g/mol

- どういたいしつりょう: 231.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 71.3Ų

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142025-0.5g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 0.5g |

$713.0 | 2023-10-26 | |

| Enamine | EN300-1142025-10.0g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 10g |

$3191.0 | 2023-06-09 | ||

| Enamine | EN300-1142025-0.25g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 0.25g |

$683.0 | 2023-10-26 | |

| Enamine | EN300-1142025-1g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 1g |

$743.0 | 2023-10-26 | |

| Enamine | EN300-1142025-0.05g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 0.05g |

$624.0 | 2023-10-26 | |

| Enamine | EN300-1142025-0.1g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 0.1g |

$653.0 | 2023-10-26 | |

| Enamine | EN300-1142025-10g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 10g |

$3191.0 | 2023-10-26 | |

| Enamine | EN300-1142025-5g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 5g |

$2152.0 | 2023-10-26 | |

| Enamine | EN300-1142025-1.0g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 1g |

$743.0 | 2023-06-09 | ||

| Enamine | EN300-1142025-2.5g |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde |

2138076-47-6 | 95% | 2.5g |

$1454.0 | 2023-10-26 |

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehydeに関する追加情報

Introduction to 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 2138076-47-6)

5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde, identified by its CAS number 2138076-47-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivative family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The presence of both an aldehyde functional group and an amino-substituted aromatic ring in its molecular framework endows it with unique chemical reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The structural composition of 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde is characterized by a thiophene core substituted at the 2-position with an aldehyde group and at the 3-position with a 3-amino-2,5-dimethylphenyl moiety. This specific arrangement of functional groups creates a molecule with potential applications in various biochemical pathways, particularly those involving enzyme inhibition and receptor binding. The aldehyde group at the 2-position serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives through condensation reactions, Schiff base formations, or oxidation processes. Meanwhile, the amino-substituted aromatic ring contributes to hydrophobic interactions and can modulate binding affinity in protein targets.

In recent years, there has been a surge in research focusing on thiophene derivatives due to their role as pharmacophores in multiple drug candidates. For instance, studies have demonstrated that thiophene-based compounds exhibit promising activities against infectious diseases, cancer, and neurological disorders. The 3-amino-2,5-dimethylphenyl substituent in 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde is particularly noteworthy, as it introduces steric hindrance and electronic properties that can fine-tune the molecule’s interaction with biological targets. This feature has been exploited in the design of kinase inhibitors and antiviral agents, where precise molecular recognition is crucial.

The pharmaceutical industry has shown considerable interest in developing small-molecule probes that can modulate biological pathways without excessive off-target effects. 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde fits well within this paradigm due to its ability to engage with specific enzymes or receptors while maintaining structural flexibility. Preliminary computational studies suggest that this compound may interact with proteins involved in metabolic disorders and inflammation, areas where novel therapeutic interventions are urgently needed. Additionally, its aldehyde functionality allows for facile derivatization into pharmacologically relevant analogs, such as hydrazones or imines, which could enhance bioavailability or target specificity.

From a synthetic chemistry perspective, 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde represents an intriguing building block for exploring new synthetic methodologies. The combination of a thiophene core with electron-deficient aromatic groups provides opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules. Furthermore, the presence of both an aldehyde and an amino group allows for the formation of hydrogen bonds or salt bridges upon binding to biological targets, potentially improving drug-like properties such as solubility and binding affinity.

Current research trends indicate that thiophene derivatives continue to be a fertile ground for innovation in medicinal chemistry. For example, recent publications have highlighted the use of thiophene-based scaffolds in developing next-generation antiviral drugs targeting RNA viruses. The structural features of 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde, including its rigid thiophene ring and polar functional groups, align well with these trends. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify derivatives of this compound that exhibit enhanced efficacy against pathogens or diseases.

The development of novel therapeutic agents often requires a multidisciplinary approach involving organic synthesis, medicinal chemistry, pharmacology, and bioinformatics. 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde serves as a testament to this collaborative spirit, as its potential applications span multiple domains of biomedical research. Its unique structural attributes make it suitable for addressing both acute conditions (e.g., infections) and chronic diseases (e.g., neurodegenerative disorders), underscoring its versatility as a chemical probe.

In conclusion, 5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 2138076—47—6) stands out as a promising compound with significant implications for pharmaceutical innovation。 Its intricate molecular architecture, featuring both reactive functional groups and biologically relevant substituents, positions it as a valuable candidate for further exploration。 As research advances, derivatives of this compound may emerge as key players in treating some of the most pressing health challenges facing humanity today。 The continued study of such molecules not only expands our understanding of biochemical mechanisms but also paves the way for more effective, targeted therapies。

2138076-47-6 (5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde) 関連製品

- 1695703-93-5(3-amino-3-(5-chlorothiophen-3-yl)propanoic acid)

- 2172282-18-5(3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid)

- 1203953-08-5(Dimethyl 2-fluoro-5-methylterephthalate)

- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)

- 126127-31-9(n-palmitoyl serinol)

- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)

- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)

- 848224-52-2(Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate)

- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)

- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)